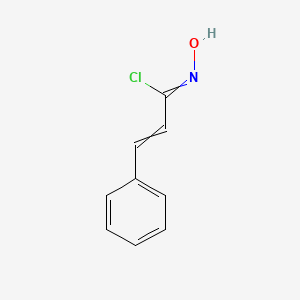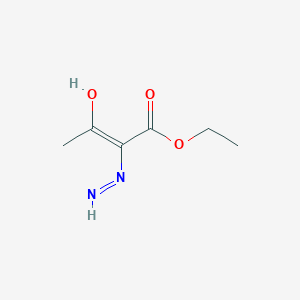
2-(2,2-Dinitropropyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-Dinitropropyl)-1,3-dioxolane is a chemical compound known for its energetic properties. It is often used in the field of energetic materials, particularly in the formulation of plastic-bonded explosives and propellants. The compound’s structure includes a dioxolane ring with a 2,2-dinitropropyl group attached, which contributes to its high energy content and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dinitropropyl)-1,3-dioxolane typically involves the reaction of 2,2-dinitropropanol with a suitable dioxolane precursor under acidic conditions. The reaction is carried out at low temperatures to prevent decomposition of the sensitive nitro groups. Commonly, an acid catalyst such as sulfuric acid or a Lewis acid is used to facilitate the reaction. The reaction mixture is then quenched with water and neutralized with an aqueous hydroxide solution to isolate the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and safety during production.
化学反应分析
Types of Reactions
2-(2,2-Dinitropropyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Products include dinitro derivatives with higher oxidation states.
Reduction: Amino derivatives are formed.
Substitution: Various substituted dioxolane derivatives depending on the nucleophile used.
科学研究应用
2-(2,2-Dinitropropyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other energetic materials and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, particularly in the context of its energetic properties.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Widely used in the production of plastic-bonded explosives and propellants, contributing to the development of advanced energetic materials
作用机制
The mechanism of action of 2-(2,2-Dinitropropyl)-1,3-dioxolane involves the release of energy through the decomposition of its nitro groups. The compound undergoes thermal decomposition, leading to the formation of gaseous products and the release of a significant amount of energy. This process is autocatalytic in nature, meaning that the decomposition products can further catalyze the reaction .
相似化合物的比较
Similar Compounds
- Bis(2,2-dinitropropyl) acetal
- Bis(2,2-dinitropropyl) formal
- 2,2-Dinitropropyl acrylate
Uniqueness
2-(2,2-Dinitropropyl)-1,3-dioxolane is unique due to its dioxolane ring structure, which provides additional stability compared to other similar compounds. This stability makes it a valuable component in the formulation of energetic materials, offering a balance between energy content and safety .
属性
CAS 编号 |
106334-28-5 |
|---|---|
分子式 |
C6H10N2O6 |
分子量 |
206.15 g/mol |
IUPAC 名称 |
2-(2,2-dinitropropyl)-1,3-dioxolane |
InChI |
InChI=1S/C6H10N2O6/c1-6(7(9)10,8(11)12)4-5-13-2-3-14-5/h5H,2-4H2,1H3 |
InChI 键 |
GKMOLYWAJASNBK-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1OCCO1)([N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


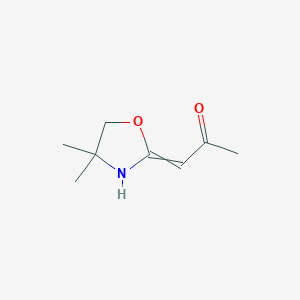
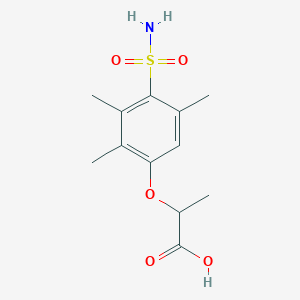
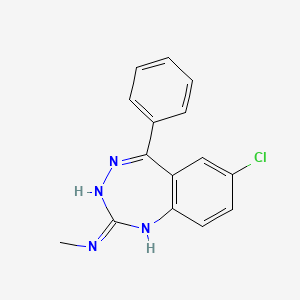
![Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]-](/img/structure/B14317328.png)
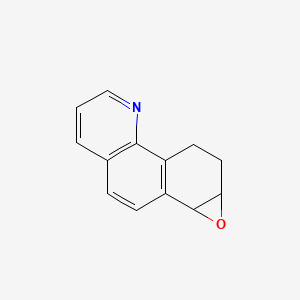
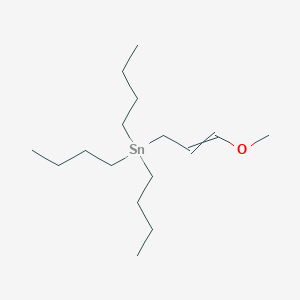


![4,4'-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol)](/img/structure/B14317364.png)
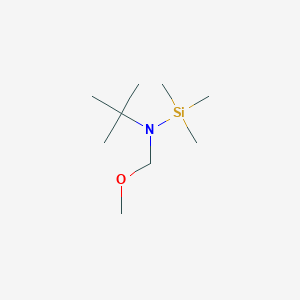
![[3-(Benzyloxy)-1,5-dimethoxy-9-oxo-9H-xanthen-4-yl]acetaldehyde](/img/structure/B14317374.png)

